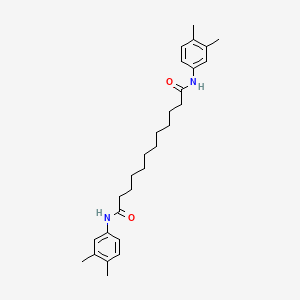![molecular formula C24H22BrNO2 B15014427 N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-4-methoxyaniline](/img/structure/B15014427.png)
N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(4-METHOXYPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a bromophenyl group, a methoxy group, and a prop-2-en-1-yl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(4-METHOXYPHENYL)METHANIMINE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the bromination of a phenyl ring, followed by the introduction of a methoxy group through a nucleophilic substitution reaction. The prop-2-en-1-yl group is then added via an alkylation reaction. Finally, the compound is formed through a condensation reaction with a methanimine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(4-METHOXYPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(4-METHOXYPHENYL)METHANIMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(4-METHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can result in various biological effects, such as anti-inflammatory or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: A compound used in targeted protein degradation.
4-Methoxyphenethylamine: A precursor for synthesizing other organic compounds.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.
Uniqueness
(E)-1-{4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}-N-(4-METHOXYPHENYL)METHANIMINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromophenyl and methoxy groups, along with the prop-2-en-1-yl moiety, make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C24H22BrNO2 |
|---|---|
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
1-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C24H22BrNO2/c1-3-4-20-15-19(16-26-22-10-12-23(27-2)13-11-22)7-14-24(20)28-17-18-5-8-21(25)9-6-18/h3,5-16H,1,4,17H2,2H3 |
Clé InChI |
ABGATVBUTHVATL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Br)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15014347.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B15014358.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B15014363.png)
![4-(4-chlorophenyl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-1,3-thiazole](/img/structure/B15014371.png)
![3-Fluoro-N-({N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15014376.png)
![2,6-di-tert-butyl-4-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B15014383.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15014385.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15014390.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15014392.png)
![4-[(Z)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15014398.png)
![4-amino-N'-[(3-phenylpropanoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B15014401.png)
![2-bromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014405.png)


